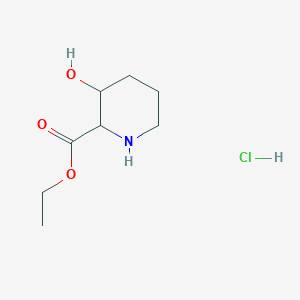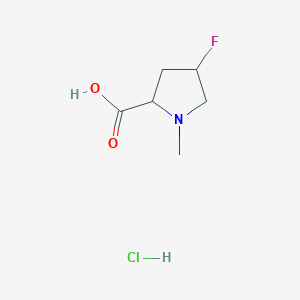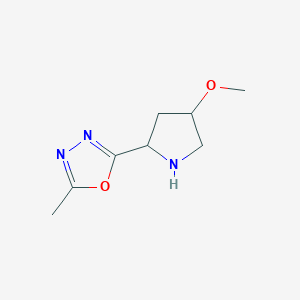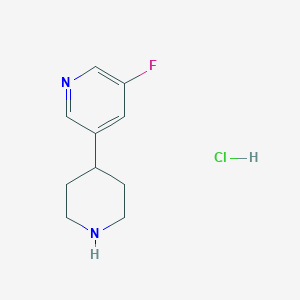
3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 3-fluoro-5-(pipéridin-4-yl)pyridine est un dérivé de pyridine fluoré.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de 3-fluoro-5-(pipéridin-4-yl)pyridine implique généralement la fluoration de dérivés de pyridine. Une méthode courante comprend le traitement de la 3,5-dichloro-2,4,6-trifluoropyridine avec du méthylate de sodium, suivi d'une hydrogénation à l'aide de palladium sur carbone (Pd/C) en présence de formiate d'ammonium .
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé utilisent souvent des processus de fluoration et d'hydrogénation à grande échelle. Ces méthodes sont optimisées pour un rendement élevé et une pureté élevée, garantissant que le composé répond aux normes nécessaires pour des applications ultérieures .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de 3-fluoro-5-(pipéridin-4-yl)pyridine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium.
Réduction : Les réactions de réduction impliquent souvent une hydrogénation à l'aide de catalyseurs comme Pd/C.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier à la position substituée par le fluor.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en conditions acides ou basiques.
Réduction : Hydrogène gazeux avec catalyseur Pd/C.
Substitution : Méthylate de sodium ou autres nucléophiles en conditions basiques.
Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de pyridine fluorés, qui peuvent être fonctionnalisés davantage pour des applications spécifiques .
Applications De Recherche Scientifique
Le chlorhydrate de 3-fluoro-5-(pipéridin-4-yl)pyridine a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de composés fluorés plus complexes.
Biologie : Étudié pour son potentiel en tant que composé radiomarqué pour des études d'imagerie.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production d'agrochimiques et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 3-fluoro-5-(pipéridin-4-yl)pyridine implique son interaction avec des cibles moléculaires spécifiques. L'effet électronégatif important de l'atome de fluor influence la réactivité et l'affinité de liaison du composé. Ce composé peut interagir avec diverses enzymes et récepteurs, modulant leur activité et conduisant à des effets biologiques souhaités .
Composés similaires :
- Chlorhydrate de 2-fluoro-5-(pipéridin-4-yl)pyridine
- 6-Fluoro-3-(pipéridin-4-yl)benzo[d]isoxazole
Comparaison : Comparé aux composés similaires, le chlorhydrate de 3-fluoro-5-(pipéridin-4-yl)pyridine est unique en raison de son motif de substitution spécifique sur le cycle pyridine. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity. This compound can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Comparison: Compared to similar compounds, 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H14ClFN2 |
|---|---|
Poids moléculaire |
216.68 g/mol |
Nom IUPAC |
3-fluoro-5-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H13FN2.ClH/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8;/h5-8,12H,1-4H2;1H |
Clé InChI |
GGKUJZJEHXFYJH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC(=CN=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


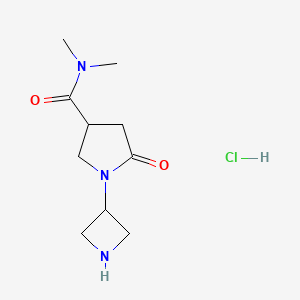
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)

![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
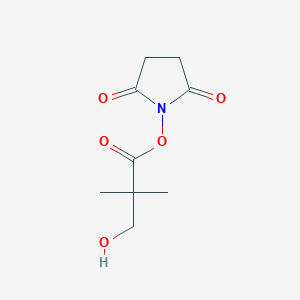
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
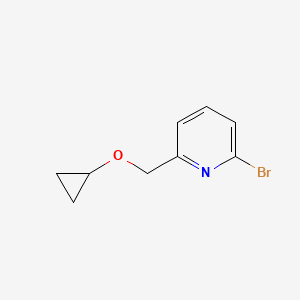

![(2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11716634.png)
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
